4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide
Overview
Description
4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a phenoxy group. The trifluoromethyl group is known for its significant electronegativity and its role in enhancing the biological activity of compounds. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with an appropriate halogenated butanoyl chloride under basic conditions to form the phenoxy intermediate.
Introduction of the Trifluoromethyl Group: The phenoxy intermediate is then reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or trifluoromethyl derivatives.
Scientific Research Applications
4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]propionamide
- 4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]benzamide
Uniqueness
4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of a phenoxy group and a trifluoromethyl group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-13-7-2-5-10-16(13)24-12-6-11-17(23)22-15-9-4-3-8-14(15)18(19,20)21/h2-5,7-10H,6,11-12H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVSZONUMWCHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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